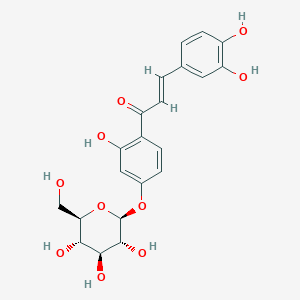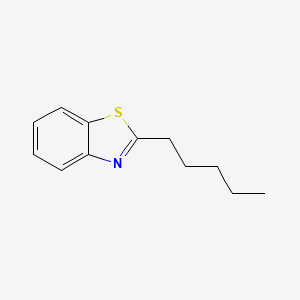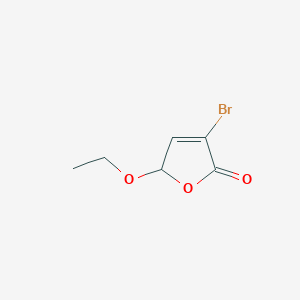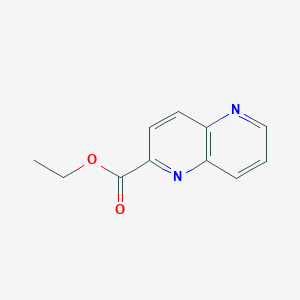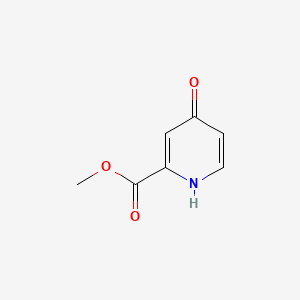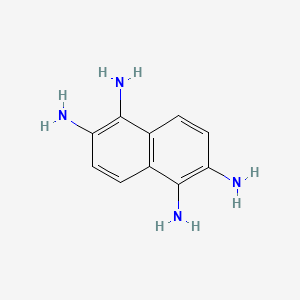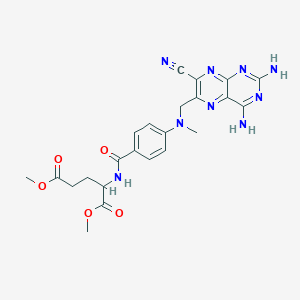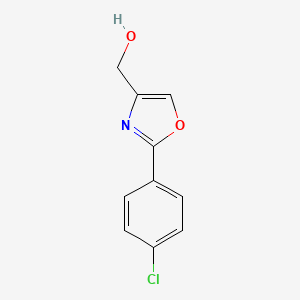
(2-(4-Chlorphenyl)oxazol-4-yl)methanol
Übersicht
Beschreibung
“(2-(4-Chlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 22087-22-5 and Linear Formula: C10H8ClNO2 .
Molecular Structure Analysis
The molecular structure of “(2-(4-Chlorophenyl)oxazol-4-yl)methanol” consists of an oxazole ring attached to a chlorophenyl group and a methanol group . The molecular weight is 209.63 .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(4-Chlorophenyl)oxazol-4-yl)methanol” include a melting point of 151-152 °C, a predicted boiling point of 371.0±52.0 °C, and a predicted density of 1.339±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Oxazol-Derivate wurden synthetisiert und auf ihr antibakterielles Potenzial gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli und Pilze wie Candida albicans, Aspergillus niger und Aspergillus clavatus untersucht. Diese Verbindungen werden mit Standardantibiotika wie Chloramphenicol, Gentamicin und Ampicillin verglichen, um ihre Wirksamkeit zu beurteilen .
Antimicrobial Activity
Oxazol-Verbindungen wurden auf ihre antimikrobielle Aktivität untersucht, wobei einige potente Verbindungen in der Serie signifikante Ergebnisse zeigten. Die Synthese und antimikrobielle Screening neuer Thiazolyl-Oxazol-Derivate wurde ebenfalls berichtet, was das Potenzial von Oxazol-Derivaten bei der Entwicklung neuer antimikrobieller Wirkstoffe zeigt .
Pharmazeutische Medikamentenentwicklung
Sigma-Aldrich, ein führender Lieferant für die globale Life-Science-Industrie, führt verschiedene Oxazol-Derivate auf, die in Forschung, Biotechnologieentwicklung, Produktion und pharmazeutischer Medikamententherapieentwicklung verwendet werden. Diese Verbindungen sind entscheidend bei der Synthese komplexer Moleküle für therapeutische Zwecke .
Chemische Synthese
Oxazol-Derivate werden als Zwischenprodukte bei der Synthese komplexerer chemischer Strukturen verwendet. Ihre einzigartigen Eigenschaften machen sie geeignet, um eine Vielzahl von chemischen Verbindungen zu erzeugen, die in weiteren Forschungs- und Entwicklungsaktivitäten verwendet werden .
Studien zur biologischen Aktivität
Ein umfassender Überblick über die biologischen Aktivitäten von Oxazol-Derivaten hebt ihr Potenzial in verschiedenen biologischen Anwendungen hervor. Dazu gehört ihre Rolle bei der Hemmung von Enzymen, der Rezeptor-Antagonismus und anderen biologischen Wegen, die für die Behandlung und Prävention von Krankheiten von entscheidender Bedeutung sind .
Materialwissenschaften
Obwohl in den Suchergebnissen nicht direkt erwähnt, können Oxazol-Derivate aufgrund ihrer strukturellen Eigenschaften in der Materialforschung eingesetzt werden. Sie können in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften wie thermische Stabilität oder Beständigkeit gegen Degradation zu verbessern.
MilliporeSigma BMC Chemistry Sigma-Aldrich International Journal of Pharmacy and Pharmaceutical Research
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the oxazole ring in the compound could potentially interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Biochemische Analyse
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOGFAVNUIRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
